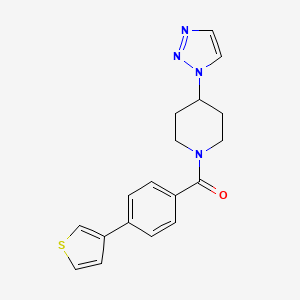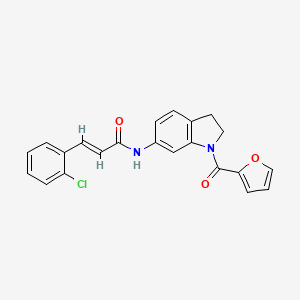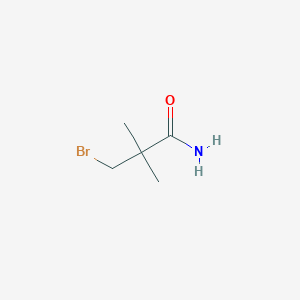
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the reaction of a 1,2,3-triazole with a piperidine derivative, followed by coupling with a thiophene-phenyl ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the functional groups. For example, the presence of the 1,2,3-triazole and piperidine rings could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
- Its structural features may contribute to interactions with biological targets, making it valuable for drug discovery .
- Researchers could explore its potential in inhibiting Mycobacterium tuberculosis growth or enhancing existing antitubercular drugs .
- Investigating the electronic properties of this compound could contribute to advancements in these areas .
- Investigating the impact of this compound on inflammation and microbial growth could provide valuable insights .
Medicinal Chemistry and Drug Development
Antitubercular Activity
Organic Semiconductors and Electronics
Anticancer Properties
Anti-Inflammatory and Antimicrobial Effects
Materials Science and Corrosion Inhibition
Propriétés
IUPAC Name |
(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPSGWECNDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)


![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)



![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)